Nandrolone acetate
Overview
Description
Nandrolone acetate, also known as 19-nortestosterone 17β-acetate or as estr-4-en-17β-ol-3-one 17β-acetate, is a synthetic, injected anabolic–androgenic steroid (AAS) and a derivative of 19-nortestosterone (nandrolone) that was never marketed . It is an androgen ester – specifically, the C17β acetate ester of nandrolone .
Synthesis Analysis
Nandrolone, a synthetic testosterone analogue, is one of the most commonly abused anabolic androgenic steroids (AAS) worldwide . It is widely clinically applied in treatment of chronic diseases associated with catabolic state such as burns, cornea healing and osteoporosis .Molecular Structure Analysis
The molecular formula of Nandrolone acetate is C20H28O3 . The molecular weight is 316.4 g/mol . The structure of Nandrolone acetate includes a 17β-acetate ester of nandrolone .Chemical Reactions Analysis
Nandrolone is an androgen receptor agonist . The drug bound to the receptor complexes which allows it to enter the nucleus and bind directly to specific nucleotide sequences of the chromosomal DNA .Physical And Chemical Properties Analysis
The physical and chemical properties of Nandrolone acetate include a molecular weight of 316.4 g/mol and a molecular formula of C20H28O3 .Scientific Research Applications
Pharmaceutical Formulation Analysis
Nandrolone acetate is used in pharmaceutical formulations. A study reported the development and validation of a new, simple, and accurate high-performance thin-layer chromatography (HPTLC)-densitometric method for the determination of nandrolone decanoate in a commercially available injection formulation .
Crystal Structure Analysis
The crystal structures of four short, medium, and long esterified forms of nandrolone, including propionate, phenylpropionate, cypionate, and undecanoate were determined using single-crystal X-ray diffraction . This research provides insights into the structural properties of nandrolone esters.
Treatment of Chronic Diseases
Nandrolone is widely clinically applied in the treatment of chronic diseases associated with a catabolic state such as burns, cornea healing, and osteoporosis .
Anabolic-Androgenic Agent
Nandrolone is a naturally occurring anabolic-androgenic agent which belongs to the steroid group . It plays a major role in the development of male reproductive tissues and promotes the appearance of secondary male characteristics, including increased muscle mass, bone mass and density, aggression, and body hair growth .
Treatment of Muscle Wasting
From a medical point of view, nandrolone is used to treat muscle wasting (cachexia) and to counteract catabolic conditions such as major burns, AIDS, and cancer .
Performance-Enhancing Purposes
Being an agent which targets the androgen receptor, nandrolone provides increased protein synthesis and greatly improves skeletal muscle recovery, which makes it effective in uses for performance-enhancing purposes by athletes .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h11,15-19H,3-10H2,1-2H3/t15-,16+,17+,18-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWYUPSVWLOIRF-XGXHKTLJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90931490 | |
Record name | Nandrolone acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90931490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nandrolone acetate | |
CAS RN |
1425-10-1 | |
Record name | Nandrolone acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1425-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nandrolone acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001425101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17.beta.-Acetoxy-19-nortestosterone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73213 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nandrolone acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90931490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17β-hydroxyestr-4-en-3-one 17-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.402 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NANDROLONE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z4NN9XF7D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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